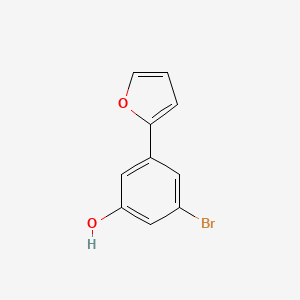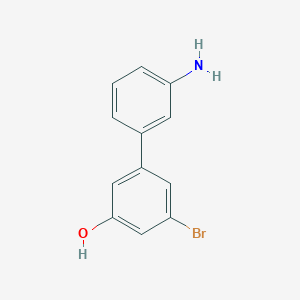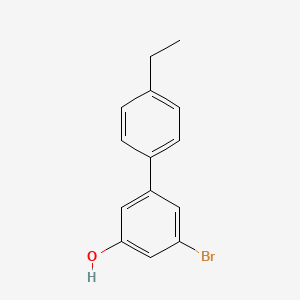
3-Bromo-5-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-methoxyphenyl)phenol, 95% (3-BP-3MPP) is an organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 246.01 g/mol and a melting point of 56-58 °C. 3-BP-3MPP has been widely studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as an antioxidant.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-methoxyphenyl)phenol, 95% has been used as a reagent in the synthesis of other compounds, such as 3-bromo-5-(3-methoxyphenyl)benzofuran and 3-bromo-5-(3-methoxyphenyl)benzothiazole. It has also been used as an inhibitor of enzymes, such as monoamine oxidase and cytochrome P450. Furthermore, 3-Bromo-5-(3-methoxyphenyl)phenol, 95% has been studied for its potential antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its catalytic activity. It is also thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of monoamine oxidase and cytochrome P450 enzymes. In addition, it has been shown to act as an antioxidant, which could potentially protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3-methoxyphenyl)phenol, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, it has a wide range of potential applications, including synthesis of other compounds, inhibition of enzymes, and antioxidant activity. The main limitation of using 3-Bromo-5-(3-methoxyphenyl)phenol, 95% in lab experiments is that its mechanism of action and biochemical and physiological effects are not fully understood.
Direcciones Futuras
Future research on 3-Bromo-5-(3-methoxyphenyl)phenol, 95% should focus on further elucidating its mechanism of action and biochemical and physiological effects. In particular, further studies should be conducted to assess its effects on enzyme activity, oxidative stress, and cell damage. Additionally, further studies should be conducted to evaluate its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Métodos De Síntesis
3-Bromo-5-(3-methoxyphenyl)phenol, 95% can be synthesized through a reaction between 3-bromophenol and 3-methoxyphenylmagnesium bromide. The reaction is conducted in dichloromethane at room temperature, and the product is purified by column chromatography.
Propiedades
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBJJNMFLBFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686374 |
Source


|
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261952-11-7 |
Source


|
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)











